molecular formula C19H15ClFN5O2 B2364858 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081146-18-0

2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2364858
CAS No.: 1081146-18-0
M. Wt: 399.81
InChI Key: KQRNQXQUUKMNCW-UHFFFAOYSA-N
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Description

This compound, 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, is a recognized and potent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is central to antigen receptor-mediated NF-κB activation in lymphocytes . By selectively inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of specific substrates such as RelB, Cyld, and A20, thereby dampening NF-κB signaling and the expression of survival and proliferative genes. Its primary research value lies in the investigation of B-cell and T-cell receptor signaling pathways, making it an essential tool for studying the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies dependent on chronic B-cell receptor signaling. Furthermore, its application extends to basic immunology research for dissecting the role of MALT1 in T-regulatory cell function and T-cell activation . Researchers utilize this inhibitor to explore potential therapeutic strategies for autoimmune diseases and lymphoproliferative disorders by targeting a crucial node in immunoregulation and oncogenic signaling.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O2/c1-27-11-16-18(23-25-26(16)15-8-6-14(21)7-9-15)19-24-22-17(28-19)10-12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRNQXQUUKMNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a synthetic derivative featuring a triazole and oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClF N5O2
  • Molecular Weight : 396.83 g/mol

The compound's structure includes a triazole ring , which is significant in medicinal chemistry for its biological activities, particularly in antifungal and antibacterial applications.

Antifungal Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit considerable antifungal properties. The presence of the triazole moiety in our compound suggests potential efficacy against various fungal pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.0156 μg/mL against Candida albicans and Cryptococcus neoformans .

The incorporation of halogen substituents (like chlorine and fluorine) has been linked to enhanced antifungal activity due to increased lipophilicity and interaction with fungal cell membranes .

Antibacterial Activity

The oxadiazole ring has also been associated with antibacterial effects. Studies indicate that compounds containing oxadiazoles can inhibit bacterial growth effectively:

  • A study demonstrated that certain oxadiazole derivatives showed comparable antibacterial activity against Mycobacterium tuberculosis, indicating the potential of our compound in treating resistant bacterial strains .

Anticancer Activity

The anticancer potential of compounds containing triazole and oxadiazole rings has been explored extensively:

  • Research has highlighted that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to our target have shown IC50 values ranging from 27.3 μM to 6.2 μM against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications:

Structural ModificationBiological ActivityReference
Chlorine substitutionEnhanced antifungal activity
Fluorine substitutionIncreased lipophilicity and antibacterial activity
Methoxymethyl groupImproved solubility and bioavailability

Case Studies

Several case studies have investigated the biological activities of triazole and oxadiazole derivatives:

  • Study on Triazoles : A comprehensive review highlighted various 1,2,4-triazole derivatives exhibiting broad-spectrum antifungal activity. Compounds with electron-withdrawing groups like Cl and F were particularly effective against resistant strains .
  • Oxadiazole Derivatives : Research indicated that oxadiazoles possess significant cytotoxic effects on cancer cells, making them candidates for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazoles and oxadiazoles often exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Studies have shown that compounds with similar structures can act against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The unique structural features of this compound may also confer anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain triazole-based compounds have demonstrated potent cytotoxic effects against breast cancer cells .

Material Science

Organic Electronics
The electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics. Research has highlighted their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of halogenated phenyl groups can enhance the electronic properties and stability of these materials.

Polymer Development
Compounds like 2-(4-chlorobenzyl)-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can also be utilized in the development of advanced polymers with tailored properties for specific applications. The introduction of functional groups allows for the modulation of physical properties such as solubility and thermal stability .

Biological Research

Enzyme Inhibition Studies
Due to its structural characteristics, this compound may serve as a valuable tool in biological research for studying enzyme inhibition mechanisms. Its ability to interact with specific enzymes could be explored to develop new therapeutic agents targeting metabolic pathways involved in diseases .

Receptor Binding Studies
The compound's potential to bind to biological receptors makes it a candidate for research into receptor-ligand interactions. Understanding these interactions can provide insights into drug design and the development of new pharmacological agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents Crystallographic Notes Biological/Material Relevance
Target Compound 1,3,4-Oxadiazole + 1H-1,2,3-triazole 4-Chlorobenzyl, 4-fluorophenyl, methoxymethyl Planar with perpendicular fluorophenyl group; triclinic symmetry (predicted) Potential antimicrobial activity (inferred from triazole/oxadiazole pharmacophores) .
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (4) Thiazole + pyrazole + triazole 4-Chlorophenyl, 4-fluorophenyl, methyl Isostructural (triclinic P̄1 ), two independent molecules in asymmetric unit High-yield synthesis; structural model for halogen-substituted materials .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (5) Thiazole + pyrazole + triazole 4-Fluorophenyl, methyl Identical crystal packing to 4 but with F substituent; slight lattice adjustments Demonstrates halogen interchange without disrupting isostructurality .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole + 1,2,4-triazole 4-Chlorophenyl, triazol-3-ylsulfanyl Sulfanyl group enhances π-stacking; CAS 491873-61-1 Antimicrobial applications (sulfanyl groups improve membrane penetration) .
3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolinone + oxadiazole 4-Chlorobenzyl, 4-fluorophenyl, sulfanyl Quinazolinone core increases π-π stacking; distinct from oxadiazole Dual heterocyclic system may enhance kinase inhibition .

Key Observations

Core Heterocycles: The 1,3,4-oxadiazole core in the target compound confers greater electronegativity and rigidity compared to thiazole (in 4 and 5) or thiadiazole derivatives . Replacement of oxadiazole with quinazolinone () introduces hydrogen-bonding capabilities, altering solubility and bioactivity .

Substituent Effects :

  • Halogen Substituents : Chlorine (4-chlorobenzyl) and fluorine (4-fluorophenyl) in the target compound enhance lipophilicity and metabolic stability versus methyl groups in 4 and 5 .
  • Methoxymethyl vs. Sulfanyl : The methoxymethyl group in the target improves aqueous solubility compared to sulfanyl derivatives (), which prioritize hydrophobic interactions .

Crystallographic Behavior :

  • The target’s predicted triclinic symmetry aligns with isostructural compounds 4 and 5 , but its methoxymethyl group may disrupt close packing seen in methyl- or halogen-substituted analogs .
  • In contrast, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit divergent crystal structures despite similar substituents, highlighting the unpredictability of halogen effects .

Biological Activity: Triazole-oxadiazole hybrids (e.g., ) show antifungal and antibiotic activity, suggesting the target compound may share these properties .

Research Findings and Implications

  • Synthetic Feasibility : High yields (>80%) for isostructural analogs 4 and 5 () suggest the target compound could be synthesized efficiently using DMF-mediated crystallization.
  • Material Design : The methoxymethyl group’s flexibility may enable tunable crystallinity for optoelectronic applications, contrasting with rigid sulfanyl or halogenated analogs .
  • Biological Potential: While direct activity data for the target is lacking, structural parallels to bioactive triazole-oxadiazoles () warrant further antimicrobial assays.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step heterocyclic chemistry:

  • Step 1 : Cyclocondensation of precursors (e.g., hydrazides or nitriles) to form the 1,3,4-oxadiazole core under reflux with POCl₃ or other dehydrating agents .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. Temperature (60–80°C) and solvent (t-BuOH/H₂O) are critical for regioselectivity .
  • Step 3 : Functionalization with 4-chlorobenzyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ improve efficiency .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; triazole carbons at δ 140–150 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for oxadiazole) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Use SHELXL for small-molecule refinement. Key parameters:
  • R-factor : Aim for < 0.05 for high-resolution data.
  • Twinning analysis : Essential if crystals exhibit pseudo-symmetry .
    • Example: A related oxadiazole-triazole hybrid showed planar oxadiazole rings with dihedral angles < 10° relative to the triazole .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across studies?

  • Purity validation : Use HPLC (≥95% purity) to rule out impurities skewing results .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay vs. ATP-based luminescence) .
  • Target validation : Confirm binding to hypothesized targets (e.g., NF-κB) via SPR or fluorescence polarization .

Q. How do substituents influence the compound’s pharmacokinetic properties?

  • 4-Fluorophenyl group : Enhances lipophilicity (logP ↑ by ~0.5) and membrane permeability .
  • Methoxymethyl group : Reduces metabolic degradation by shielding the triazole from cytochrome P450 enzymes .
  • Structure-Activity Relationship (SAR) : Replace 4-chlorobenzyl with 2-chloro-6-fluorobenzyl to improve IC₅₀ against cancer cells by 30% .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with NF-κB’s p50 subunit (PDB: 1NFI). Key residues: Lys241 (hydrogen bonding with oxadiazole) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .

Q. How can synthetic byproducts be identified and mitigated?

  • Byproduct formation : Common during CuAAC (e.g., regioisomeric triazoles). Use TLC (Rf = 0.3–0.4 in EtOAc/hexane) to monitor .
  • Mitigation : Optimize catalyst loading (CuI ≤ 5 mol%) and reaction time .

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